![molecular formula C11H9ClN4O2S B4696424 N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4696424.png)
N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
Overview
Description
N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, commonly known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential pharmaceutical applications. It has been found to have significant effects on various biological pathways and has shown promise as a therapeutic agent for several diseases.
Mechanism of Action
The mechanism of action of CP-724714 involves the inhibition of the tyrosine kinase activity of EGFR and HER2. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation, cell migration, and angiogenesis.
Biochemical and Physiological Effects:
CP-724714 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CP-724714 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of CP-724714 is its specificity for EGFR and HER2, which makes it a potentially effective therapeutic agent for cancers that overexpress these receptors. However, its effectiveness may be limited by the development of resistance to the drug, which has been observed in some studies. Additionally, the optimal dosage and administration of CP-724714 have not yet been fully established.
Future Directions
There are several future directions for research on CP-724714. One direction is the investigation of its potential applications in combination with other cancer therapies, such as immunotherapy. Another direction is the development of more effective formulations and delivery methods for the drug. Additionally, further research is needed to understand the mechanisms of resistance to CP-724714 and to identify strategies to overcome this resistance.
Scientific Research Applications
CP-724714 has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), both of which are overexpressed in many types of cancer. CP-724714 has also been shown to inhibit the activation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-1-2-8(14-5-7)15-10(18)6-19-11-13-4-3-9(17)16-11/h1-5H,6H2,(H,13,16,17)(H,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRURZHDGROMERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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